molecular formula C11H14O3 B1215943 Ethyl 4-ethoxybenzoate CAS No. 23676-09-7

Ethyl 4-ethoxybenzoate

Cat. No. B1215943
Key on ui cas rn: 23676-09-7
M. Wt: 194.23 g/mol
InChI Key: HRAQMGWTPNOILP-UHFFFAOYSA-N
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Patent
US04249015

Procedure details

Cupric chloride dihydrate (0.125 g; 0.733 m. moles) and 1,10-phenanthroline hydrate (0.375 g; 1.9 m. moles) were added to a solution of sodium (1.15 g; 50 m. moles) in ethanol (75 ml). A stream of dry oxygen was passed through the mixture, 1-(4-ethoxyphenyl)-2,2,2-trichloroethanol (11.72 g; 43.6 m. moles) added and the mixture stirred at 30°-35° C. for 11/2 hours. A solution of sodium (0.575 g; 25 m. moles) in ethanol (10 ml) was then added and the reaction was allowed to continue for a further 1 hour. The reaction mixture was diluted with water (250 ml), acidified with hydrochloric acid and extracted with ether (3×50 ml). The combined ether extracts were washed once with water and twice with dilute aqueous sodium carbonate, dried (MgSO4) and evaporated. The residue was distilled to give ethyl 4-ethoxybenzoate (5.3 g; yield 66%), b.p. 148°-150° C./12 mm.
[Compound]
Name
Cupric chloride dihydrate
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(4-ethoxyphenyl)-2,2,2-trichloroethanol
Quantity
11.72 g
Type
reactant
Reaction Step Three
Quantity
0.575 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[O:2]=O.[CH2:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:18])C(Cl)(Cl)Cl)=[CH:9][CH:8]=1)[CH3:5].Cl.[CH2:20](O)[CH3:21]>O.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[CH2:4]([O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([O:18][CH2:20][CH3:21])=[O:2])=[CH:11][CH:12]=1)[CH3:5] |f:6.7,^1:0|

Inputs

Step One
Name
Cupric chloride dihydrate
Quantity
0.125 g
Type
reactant
Smiles
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.375 g
Type
catalyst
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
1-(4-ethoxyphenyl)-2,2,2-trichloroethanol
Quantity
11.72 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O
Step Four
Name
Quantity
0.575 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred at 30°-35° C. for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
WAIT
Type
WAIT
Details
to continue for a further 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed once with water and twice with dilute aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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